molecular formula C34H33NO9S3 B407107 2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-OXO-2-PHENYLETHYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-OXO-2-PHENYLETHYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

Cat. No.: B407107
M. Wt: 695.8g/mol
InChI Key: RKOHLVLCBNFWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting with the preparation of the core quinoline structure. This is followed by the introduction of the spiro and dithiole groups through a series of reactions that include cyclization and esterification. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to simplify the structure or to prepare derivatives with different properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce simpler spiro compounds.

Scientific Research Applications

Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its complex structure that combines multiple functional groups and ring systems

Properties

Molecular Formula

C34H33NO9S3

Molecular Weight

695.8g/mol

IUPAC Name

tetramethyl 5',5',8',9'-tetramethyl-6'-phenacylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C34H33NO9S3/c1-17-14-20-21(15-18(17)2)35(16-22(36)19-12-10-9-11-13-19)33(3,4)28-23(20)34(24(29(37)41-5)25(45-28)30(38)42-6)46-26(31(39)43-7)27(47-34)32(40)44-8/h9-15H,16H2,1-8H3

InChI Key

RKOHLVLCBNFWLT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)CC(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)CC(=O)C5=CC=CC=C5

Origin of Product

United States

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